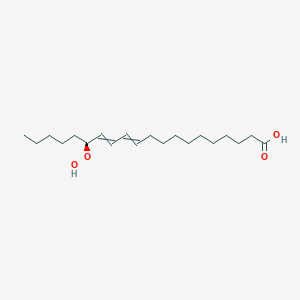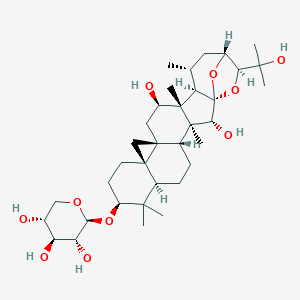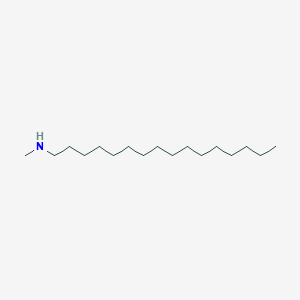![molecular formula C8H6N2O B136328 Pyrrolo[1,2-a]pyrazine-6-carbaldehyde CAS No. 158945-90-5](/img/structure/B136328.png)
Pyrrolo[1,2-a]pyrazine-6-carbaldehyde
Vue d'ensemble
Description
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It’s a biologically active scaffold and compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, Karmakar et al. reported a new way for the synthesis of “1,4-disubstituted pyrrolo [1,2 a] pyrazine” analogs from α-substituted pyrroloacetonitriles .Molecular Structure Analysis
Pyrrolopyrazines constitute a class of heteroaromatic compounds containing pyrrole and pyrazine rings. They are classified into three chemical classes, including pyrrolo [1,2-a] pyrazine, 5H-pyrrolo [2,3-b] pyrazine, and 6H-pyrrolo [3,4-b] pyrazine .Applications De Recherche Scientifique
Optical Properties and Bioimaging Applications
- Blue Emission Properties : Pyrrolo[1,2-a]pyrazine derivatives exhibit unique optical properties, notably deep blue emission in aggregated and solid states. This property varies significantly with substituents, highlighting their potential in optical applications (Bae et al., 2020).
Synthetic Methodologies and Chemical Structures
- Synthesis of Hybrid Structures : A method for synthesizing benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures has been developed. These compounds are obtained through acid-catalyzed reactions and display significant potential for diverse applications (Bae et al., 2020).
- Diversity in Pyrrolo[1,2-a]pyrazines : Researchers have explored diversity-oriented synthesis based on the pyrrolo[1,2-a]pyrazine core, demonstrating the versatility of this chemical structure (Park, Jung, & Kim, 2014).
Potential Biological Activities
- Anti-Inflammatory Activities : Certain pyrrolo[1,2-a]pyrazine derivatives have shown moderate in vitro anti-inflammatory effects, suggesting potential therapeutic applications (Zhou et al., 2013).
Novel Compounds and Chemical Reactions
- Formation of New Structures : The solvent moisture-controlled self-assembly method has been used to synthesize new classes of fused benzoimidazopyrrolopyrazines, highlighting the innovative ways these compounds can be developed (Martynovskaya et al., 2022).
- Pyrrolo[1,2-a]pyrazines in Domino Synthesis : Domino synthesis approaches have been explored for creating pyrrolo[1,2-alpha]pyrazine, demonstrating the compound's role in complex chemical processes (Chen et al., 2010).
Orientations Futures
The development of pyrrolopyrazine derivatives is a good topic of research because these chemicals are now generally known as key N-heterocycles with potential use in medicine and agriculture . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propriétés
IUPAC Name |
pyrrolo[1,2-a]pyrazine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBSUXIKIKPLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C2C=O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633331 | |
| Record name | Pyrrolo[1,2-a]pyrazine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[1,2-a]pyrazine-6-carbaldehyde | |
CAS RN |
158945-90-5 | |
| Record name | Pyrrolo[1,2-a]pyrazine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

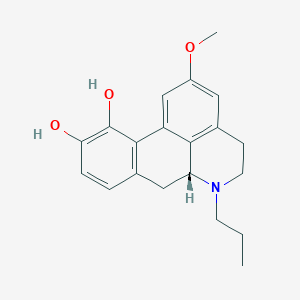
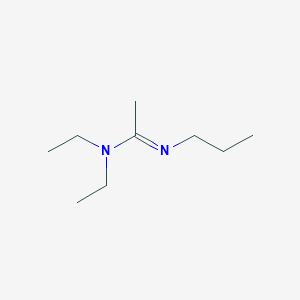
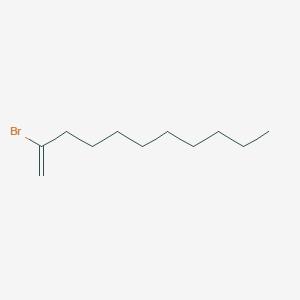
![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)
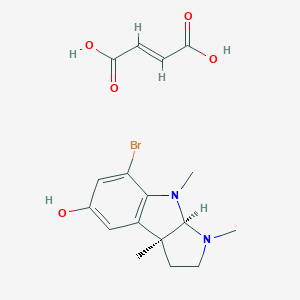
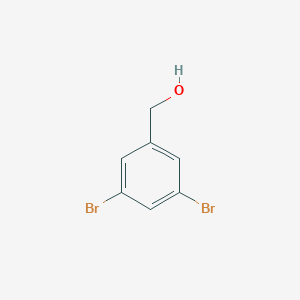
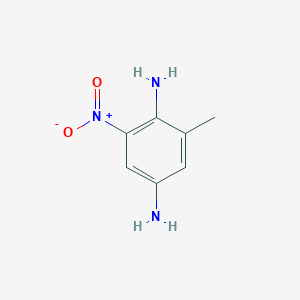
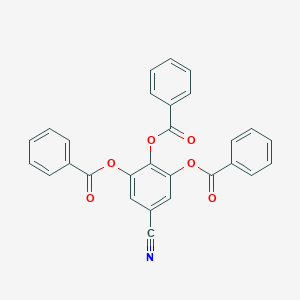
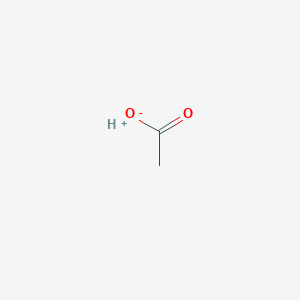

![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)
